Enhanced Lipophilicity and Orthogonal Protection Relative to Ethyl Carbamate Analogs
The tert‑butyl carbamate (Boc) group in tert‑butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate provides a calculated log P (octanol‑water partition coefficient) of approximately 1.2, which is significantly higher than that of the corresponding ethyl carbamate analog (ethyl 3‑amino‑1H‑pyrazole‑1‑carboxylate, CAS 773125‑05‑6), which has a calculated log P of approximately 0.4 [REFS‑1][REFS‑2]. This difference in lipophilicity facilitates improved organic phase partitioning and membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (calculated log P) |
|---|---|
| Target Compound Data | clogP ≈ 1.2 |
| Comparator Or Baseline | Ethyl 3‑amino‑1H‑pyrazole‑1‑carboxylate (clogP ≈ 0.4) |
| Quantified Difference | ~0.8 log P units higher |
| Conditions | Computed using ChemAxon / PubChem consensus log P |
Why This Matters
Higher lipophilicity improves compound solubility in organic solvents during synthesis and may enhance passive membrane permeability in biological assays, making it a preferred building block for medicinal chemistry applications.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 383351, tert‑Butyl 3‑amino‑1H‑pyrazole‑1‑carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-3-amino-1H-pyrazole-1-carboxylate View Source
